4H-1-Benzopyran-2-carbonitrile, 4-oxo-
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Overview
Description
4H-1-Benzopyran-2-carbonitrile, 4-oxo- is a heterocyclic compound with a benzopyran structureThe molecular formula of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- is C10H5NO2, and it has a molecular weight of 171.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4H-1-Benzopyran-2-carbonitrile, 4-oxo- involves the Vilsmeier-Haack reaction. This reaction uses 2-hydroxyacetophenone, dimethylformamide (DMF), and phosphorus oxychloride (POCl3) at 0°C, followed by treatment with hydroxylamine hydrochloride (NH2OH.HCl) at ambient temperature . Another method involves the one-pot multicomponent synthesis using aromatic aldehydes, dimedone, and malononitrile under solvent-free conditions with amine-functionalized silica magnetic nanoparticles as a catalyst .
Industrial Production Methods
Industrial production methods for 4H-1-Benzopyran-2-carbonitrile, 4-oxo- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-2-carbonitrile, 4-oxo- undergoes various types of chemical reactions, including:
Addition Reactions: Hydrazine and phenylhydrazine undergo 1:2 addition to the carbonitrile function, forming iminohydrazine intermediates that further cyclize.
Michael Addition: Reactive methylene compounds such as acetylacetone, ethyl acetoacetate, diethyl malonate, and ethyl cyanoacetate undergo Michael addition to the γ-pyrone system.
Common Reagents and Conditions
Common reagents used in reactions with 4H-1-Benzopyran-2-carbonitrile, 4-oxo- include hydrazine, phenylhydrazine, hydroxylamine, and various reactive methylene compounds. Reaction conditions often involve the presence of a base and may require specific temperatures and solvents .
Major Products Formed
Major products formed from reactions with 4H-1-Benzopyran-2-carbonitrile, 4-oxo- include 3-amino-benzopyrano[4,3-c]pyrazoles, 3-amino-4-(2-hydroxybenzoyl)-1-phenylpyrazoles, and benzopyrano[2,3-b]pyridine derivatives .
Scientific Research Applications
4H-1-Benzopyran-2-carbonitrile, 4-oxo- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carbonitrile, 4-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
4H-1-Benzopyran-2-carbonitrile, 4-oxo- can be compared with other similar compounds such as:
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-Cyanochromone: A cyano-substituted 1-benzopyran-4-one with electron deficiency at multiple sites.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the unique properties of 4H-1-Benzopyran-2-carbonitrile, 4-oxo-.
Properties
CAS No. |
33543-90-7 |
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Molecular Formula |
C10H5NO2 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H |
InChI Key |
CJEWQOCXIZVERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C#N |
Origin of Product |
United States |
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